Schistoflrfamide is a neuropeptide originally isolated from the blood fluke Schistosoma mansoni. This compound is part of a larger family of neuropeptides known as FMRFamide-like peptides, which are characterized by their role in modulating various physiological processes in both invertebrates and vertebrates. Schistoflrfamide has garnered interest for its potential implications in neurobiology and parasitology, particularly due to its effects on muscle contraction and neuronal signaling.
The primary source of Schistoflrfamide is the cercariae stage of Schistosoma mansoni, a parasitic flatworm responsible for schistosomiasis in humans. The peptide was identified through biochemical analysis and isolation techniques that involved extraction from the organism's tissues, followed by purification methods such as chromatography .
Schistoflrfamide belongs to the class of neuropeptides, specifically within the FMRFamide family. This classification is based on its structural features and biological functions, which include modulation of muscle activity and neurotransmission. It is closely related to other neuropeptides found in various species, indicating a conserved role in biological systems .
The synthesis of Schistoflrfamide can be approached through both natural extraction and synthetic methodologies. Natural extraction involves isolating the peptide from Schistosoma mansoni through a series of purification steps, including:
For synthetic approaches, solid-phase peptide synthesis (SPPS) can be utilized, allowing for precise control over the amino acid sequence and modifications. This method involves:
The synthesis may also involve specific protective groups for amino acids to prevent unwanted reactions during coupling. The choice of coupling reagents (such as HATU or DIC) can significantly influence yield and purity.
The molecular structure of Schistoflrfamide consists of a sequence of amino acids that includes a C-terminal RFamide motif, which is characteristic of this family of peptides. The specific sequence is crucial for its biological activity.
The molecular formula for Schistoflrfamide can be represented as C₁₈H₂₃N₃O₃S, with a molecular weight of approximately 359.45 g/mol. Its structure typically features:
This structural configuration contributes to its binding affinity to specific receptors in target organisms .
Schistoflrfamide participates in several biochemical reactions that are essential for its function as a neuropeptide:
The binding kinetics can be studied using radioligand binding assays, which measure the affinity and specificity of Schistoflrfamide for its receptors. These assays help elucidate the pharmacological profile of the peptide .
The mechanism of action of Schistoflrfamide primarily involves its interaction with specific receptors in the nervous system:
Research indicates that Schistoflrfamide may enhance excitatory neurotransmission in certain contexts, contributing to increased muscle activity in parasitic infections .
Relevant data regarding its stability and reactivity can be critical for applications involving drug formulation or therapeutic use .
Schistoflrfamide has several applications in scientific research:
SchistoFLRFamide belongs to the evolutionarily ancient family of FMRFamide-related peptides (FaRPs), characterized by a conserved C-terminal Arg-Phe-NH₂ (RFamide) motif. This motif was first identified in the mollusk Macrocallista nimbosa as the cardioexcitatory tetrapeptide FMRFamide [2] [8]. Across Bilateria, RFamide peptides are classified into five major groups: gonadotropin-inhibitory hormone (GnIH), neuropeptide FF (NPFF), pyroglutamylated RFamide peptide (QRFP), prolactin-releasing peptide (PrRP), and kisspeptin [2] [8]. SchistoFLRFamide shares the highest sequence similarity with protostomian NPFF-type peptides, particularly those in arthropods and nematodes. For example, the nematode Caenorhabditis elegans expresses over 70 distinct FLPs (FMRFamide-like peptides) from 31 precursor genes, many featuring the core X₁X₂RFamide motif seen in SchistoFLRFamide [1].
Table 1: RFamide Peptide Families Across Bilateria
Peptide Family | Representative Sequence | Phylum/Class | Functional Role |
---|---|---|---|
NPFF-type | SQAFLFQPQRF-NH₂ | Mammals | Nociception modulation |
SchistoFLRFamide | PDVDHVFLRF-NH₂ | Platyhelminthes | Neuromuscular regulation |
FLP-1 | SADPNFLRF-NH₂ | Nematoda | Locomotion modulation |
Dromyosuppressin | pEDVDHVFLRF-NH₂ | Arthropoda | Myoinhibition |
Deuterostomian invertebrates exhibit striking conservation of RFamide motifs despite extensive sequence divergence. In sea lampreys (Petromyzon marinus), GnIH-type peptides (e.g., MPHSFANLPLRF-NH₂) regulate gonadotropin expression, while PQRFamide peptides influence nociception [2]. Hemichordates and echinoderms express structurally similar peptides, such as the starfish Asterias rubens SALMFamide (SGPYSFNSGLTF-NH₂), which shares the C-terminal RFamide signature but lacks the aromatic residue preceding RFamide seen in SchistoFLRFamide [2]. This suggests the RFamide core is a sine qua non for neuropeptide functionality across Deuterostomia, while flanking sequences determine receptor specificity. Notably, deuterostomian NPFF receptors (NPFFR1/2) show orthology to platyhelminth SchistoFLRFamide receptors, indicating deep evolutionary conservation of RFamide signaling systems [8].
Table 2: RFamide Peptides in Deuterostomian Invertebrates
Organism | Peptide Group | Sequence | Receptor |
---|---|---|---|
Petromyzon marinus | GnIH-like | MPHSFANLPLRF-NH₂ | NPFFR1 |
Asterias rubens | SALMFamide | SGPYSFNSGLTF-NH₂ | Unknown |
Saccoglossus kowalevskii | NPFF-like | AGEGLSSPFWSLAAPQRF-NH₂ | NPFFR2 |
The diversification of SchistoFLRFamide and related peptides in Platyhelminthes stems from repeated gene duplication events followed by neofunctionalization and subfunctionalization. Whole-genome analyses reveal that platyhelminth FLRFamide genes arose via tandem duplications within chromosomal regions enriched for neuropeptide precursors [3] [6]. For instance, Schistosoma mansoni possesses three flrf paralogs: smflrf1, smflrf2, and smflrf3, each encoding distinct peptide suites with varying N-terminal extensions but conserved C-terminal FLRFamide motifs. The smflrf1 precursor yields SchistoFLRFamide (PDVDHVFLRF-NH₂), while smflrf3 encodes a novel peptide (EGVGSPYFLRF-NH₂) [5] [6]. Such duplications enable functional specialization:
Table 3: Gene Duplication Events in RFamide Precursor Evolution
Taxon | Gene Family | Paralog Count | Functional Outcome |
---|---|---|---|
Schistosoma mansoni | flrf | 3 | Neuromuscular specialization |
Caenorhabditis elegans | flp | 31 | Diverse neuromodulatory roles |
Vertebrates | npff | 2 (NPFF/NPAF) | Nociception vs. hormone regulation |
Phylogenomic comparisons reveal patchwork conservation of SchistoFLRFamide-like signaling across Metazoa. While cnidarians (e.g., Nematostella vectensis) possess RFamide peptides (e.g., Antho-RFamide), their precursors lack orthology to bilaterian RFamide genes, indicating convergent evolution of the RFamide motif [7]. In contrast, SchistoFLRFamide precursors share syntenic conservation with arthropod myosuppressins (e.g., Drosophila Dromyosuppressin) and nematode FLPs, particularly in promoter regions housing binding sites for neuroendocrine transcription factors (POU, LIM-HD) [4] [6]. Genomic features underpinning this distribution include:
Table 4: Phylogenomic Distribution of SchistoFLRFamide-like Systems
Lineage | Presence | Key Genomic Features | Closest Analog |
---|---|---|---|
Platyhelminthes | +++ | Tandem flrf duplications; dibasic cleavage sites | SchistoFLRFamide |
Nematoda | ++ | 31 flp genes; diverse FLPs | FLP-1 (SADPNFLRF-NH₂) |
Arthropoda | ++ | Single myosuppressin locus; conserved receptors | Dromyosuppressin |
Cnidaria | + | Non-orthologous precursors; RFamide convergence | Antho-RFamide |
Vertebrata | - | NPFF/NPAF system; derived QRFP/PrRP families | NPFF (SQAFLFQPQRF-NH₂) |
Synteny analysis further demonstrates that the genomic locus harboring Schistosoma flrf genes is flanked by ancestrally conserved genes (hoxc, eya) in spiralians, implying an ancient origin predating the platyhelminth radiation [4] [5]. This locus was subsequently fragmented in deuterostomes, explaining the absence of direct SchistoFLRFamide orthologs in vertebrates [2] [4].
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